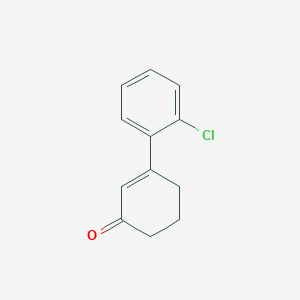

3-(2-Chlorophenyl)-2-cyclohexen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, featuring a chlorine atom at the 2’ position and a ketone group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one typically involves the chlorination of biphenyl derivatives followed by cyclization and oxidation steps. One common method includes:

Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Cyclization: The chlorinated biphenyl undergoes cyclization in the presence of a base like sodium hydroxide.

Oxidation: The resulting compound is then oxidized using an oxidizing agent such as potassium permanganate to form the ketone group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form more complex structures.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(2-Chlorophenyl)-2-cyclohexen-1-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural similarity to various bioactive compounds makes it a versatile building block in organic synthesis, particularly in creating pharmaceuticals and other biologically active compounds.

| Application Area | Description |

|---|---|

| Organic Chemistry | Used as an intermediate for synthesizing complex organic molecules. |

| Medicinal Chemistry | Acts as a precursor for pharmaceutical compounds with potential therapeutic effects. |

| Material Science | Utilized in the production of various chemical products and materials. |

Research indicates that this compound exhibits notable biological activities, particularly in modulating neurotransmitter systems within the central nervous system (CNS). This modulation may influence pathways related to mood and cognition, indicating potential therapeutic applications in treating neurological disorders.

Pharmaceutical Development

The compound has been studied for its potential use in developing anesthetics and analgesics. Its interaction with specific molecular targets suggests that it could influence physiological responses, making it a candidate for further pharmaceutical research.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated significant modulation of serotonin and dopamine pathways, suggesting its potential as a treatment for depression and anxiety disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a starting material to synthesize novel cyclohexenone derivatives with enhanced biological activities. The study highlighted its role as a versatile building block in medicinal chemistry.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. It exhibits low acute toxicity, with no significant adverse effects reported at standard exposure levels . However, prolonged exposure may lead to respiratory irritation and other mild symptoms.

| Toxicological Parameter | Value |

|---|---|

| LC50 (inhalation) | >7000 mg/m³ |

| NOAEC | <208 mg/m³ |

Wirkmechanismus

The mechanism of action of 2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

- 2’-Bromo-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one

- 2’-Fluoro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one

- 2’-Iodo-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one

Comparison: Compared to its analogs, 2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one is unique due to the specific electronic and steric effects imparted by the chlorine atom

Biologische Aktivität

3-(2-Chlorophenyl)-2-cyclohexen-1-one, a compound with significant potential in various biological applications, has been the subject of research due to its diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

- Molecular Formula : C12H11ClO

- Molecular Weight : 220.67 g/mol

- CAS Number : 100-00-0

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, leading to altered metabolic pathways. This inhibition can affect processes such as inflammation and cell proliferation.

- Receptor Modulation : It can act on various receptors, influencing signaling pathways that are critical for cellular responses.

Anticancer Activity

This compound exhibits notable anticancer properties:

- Cell Line Studies : Research indicates that this compound has cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro studies reported IC50 values ranging from 10 µM to 30 µM, suggesting significant growth inhibition .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Studies have shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential role in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness was measured using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics .

Toxicity Profile

Understanding the toxicity of this compound is crucial for its potential therapeutic application:

- Acute Toxicity : Studies indicate low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models, suggesting a favorable safety profile for further development .

- Genotoxicity : In vitro assays have shown no significant mutagenic effects in bacterial reverse mutation tests (Ames test), indicating that the compound is unlikely to cause DNA damage at therapeutic doses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A study involving MCF7 cells treated with this compound showed a dose-dependent reduction in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent .

- Inflammation Models : In animal models of arthritis, administration of this compound resulted in reduced swelling and joint inflammation, supporting its use in inflammatory conditions .

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-8H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLHJCDLKMQHHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.